BDP FL maleimide

Übersicht

Beschreibung

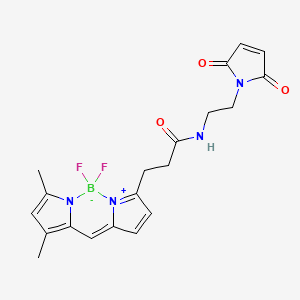

BDP FL maleimide is a thiol-reactive dye that belongs to the borondipyrromethene family. This compound is known for its strong absorption and emission in the visible spectrum, making it an excellent fluorescent probe for various applications. It is particularly useful in labeling proteins and peptides due to its high photostability and minimal spectral overlap with other dyes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of BDP FL maleimide typically involves the reaction of borondipyrromethene with maleimide. The process begins with the preparation of borondipyrromethene, which is then reacted with maleimide under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to ensure solubility and proper reaction kinetics .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality and consistency of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

BDP FL maleimide primarily undergoes substitution reactions, particularly with thiol groups. This reaction is highly selective and efficient, making it ideal for bioconjugation and labeling applications .

Common Reagents and Conditions

The reaction of this compound with thiols is typically carried out in a degassed buffer solution at a pH of 7-7.5. Common reagents used in this reaction include tris-carboxyethylphosphine (TCEP) to reduce disulfide bonds and ensure the availability of free thiol groups .

Major Products

The major product of the reaction between this compound and thiols is a stable thioether bond, which is used to label proteins and peptides for various analytical and imaging applications .

Wissenschaftliche Forschungsanwendungen

BDP FL maleimide has a wide range of applications in scientific research, including:

Chemistry: Used as a fluorescent probe for studying molecular interactions and reaction mechanisms.

Biology: Employed in protein and peptide labeling for fluorescence microscopy and flow cytometry.

Medicine: Utilized in the development of diagnostic assays and imaging techniques.

Industry: Applied in the production of fluorescent dyes and markers for various industrial processes.

Wirkmechanismus

The mechanism of action of BDP FL maleimide involves its reaction with thiol groups in proteins and peptides. The maleimide moiety is highly electrophilic and reacts selectively with thiols to form a stable thioether bond. This reaction is facilitated by the borondipyrromethene core, which provides strong fluorescence and photostability .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Fluorescein maleimide: Another thiol-reactive dye with similar applications but lower photostability.

Tetramethylrhodamine maleimide: Offers different spectral properties and is used in multicolor labeling applications.

Texas Red maleimide: Provides longer wavelength emission, making it suitable for specific imaging applications.

Uniqueness

BDP FL maleimide stands out due to its high photostability, minimal spectral overlap with other dyes, and strong fluorescence. These properties make it particularly useful for long-term imaging and multicolor applications .

Biologische Aktivität

BDP FL maleimide is a fluorescent dye belonging to the borondipyrromethene (BODIPY) family, recognized for its unique properties that make it suitable for various biological applications, particularly in protein labeling and fluorescence microscopy. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound has several notable chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | CHBFNO |

| Molecular Weight | 414.21 g/mol |

| CAS Number | 773859-49-7 |

| Appearance | Orange solid |

| Solubility | Good in DMF, DMSO; limited in water |

| Photostability | High |

This compound is characterized by its thiol-reactive maleimide group, allowing it to covalently bond with thiol-containing biomolecules like proteins and peptides. This property is crucial for applications in bioimaging and fluorescence-based assays.

The biological activity of this compound primarily revolves around its ability to label proteins through a reaction with thiol groups. Upon reaction, the fluorescence of the dye can be utilized for various applications, including tracking protein localization and dynamics within cells.

Fluorescence Activation

Research has shown that the fluorescence intensity of this compound can be significantly enhanced upon reaction with thiols. This activation mechanism is often described as a "turn-on" response, where the presence of thiols deactivates any quenching effects that may reduce fluorescence. For instance, studies indicate that BDP derivatives can exhibit aggregation-caused quenching (ACQ), which can be mitigated by their interaction with thiol groups, restoring fluorescence intensity .

Applications in Biological Research

This compound is widely used in various biological research applications due to its high brightness and photostability:

- Protein Labeling : The dye is extensively utilized for labeling proteins in live-cell imaging and other fluorescence microscopy techniques. Its compatibility with fluorescein-capable instruments allows for seamless integration into existing workflows .

- Cell Imaging : In a study involving human colorectal carcinoma HCT116 cells, this compound was employed to stain specific proteins within multicellular tumor spheroids, demonstrating its utility in cancer research .

- Fluorogenic Probes : this compound's ability to act as a fluorogenic probe has been explored in various contexts, including sensing thiols and other reactive substrates in biological systems. The dye's responsiveness to different substrates enhances its application scope in biochemical assays .

Case Studies

-

Protein Dynamics in Cancer Cells :

In a study examining the dynamics of DR5 protein in HCT116 cells, this compound was used to label the protein. The results indicated successful visualization of protein localization and interactions within cellular environments, highlighting the dye's effectiveness in cancer biology research . -

Fluorogenic Activity Assessment :

A comparative analysis of different BODIPY derivatives demonstrated that this compound exhibited superior fluorogenic properties when reacting with thiols compared to other compounds. The study quantified fluorescence increases upon thiol interaction, establishing BDP FL as a reliable probe for thiol detection in aqueous solutions .

Eigenschaften

IUPAC Name |

3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21BF2N4O3/c1-13-11-14(2)26-17(13)12-16-4-3-15(27(16)21(26,22)23)5-6-18(28)24-9-10-25-19(29)7-8-20(25)30/h3-4,7-8,11-12H,5-6,9-10H2,1-2H3,(H,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEMKXDGSMCHMJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)NCCN4C(=O)C=CC4=O)C)C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21BF2N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.